REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][OH:10])[CH:4]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[F:11][C:2]([F:1])([F:12])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=[O:10])[CH:4]=1
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=NC=C1)CO)(F)F
|
Name
|
|
Quantity
|
764 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched with saturated aqueous NaHCO3 (10 mL) and 10% aqueous Na2S2O3 (10 mL)
|
Type
|
ADDITION
|
Details
|
The biphasic mixture was diluted with CH2Cl2
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=NC=C1)C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 104.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |